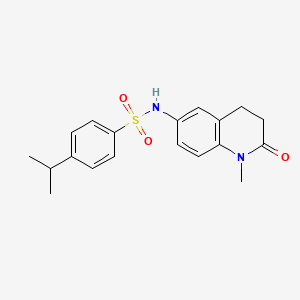

4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13(2)14-4-8-17(9-5-14)25(23,24)20-16-7-10-18-15(12-16)6-11-19(22)21(18)3/h4-5,7-10,12-13,20H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZBYMOKCCATLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has attracted attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 342.44 g/mol

The presence of the sulfonamide group and the tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance:

- Mechanism of Action : Quinoline derivatives have been shown to inhibit sirtuins and other pathways involved in cancer cell proliferation . The inhibition of these pathways can lead to reduced tumor growth in various cancer cell lines.

- Case Study : A study evaluated several quinoline derivatives for their anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds exhibited IC50 values indicating significant growth inhibition .

Antimicrobial Activity

Quinoline compounds have also been assessed for their antimicrobial properties:

- In vitro Studies : Compounds structurally related to this compound demonstrated activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties:

- Mechanism : Studies indicate that quinoline derivatives can inhibit nitric oxide production in macrophages, which is crucial in inflammatory responses. This suggests a potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Research Findings

Research indicates that the biological activity of this compound is promising:

- Anticancer Efficacy : Compounds similar to this structure have shown significant cytotoxicity against various cancer cells.

- Broad Spectrum Antimicrobial Activity : The potential to combat infections caused by resistant strains is notable.

- Anti-inflammatory Potential : The ability to modulate inflammatory responses could be beneficial in chronic inflammatory conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds containing sulfonamide moieties have demonstrated significant activity against colon and breast cancer cells by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. The synthesis of multi-target-directed ligands (MTDLs) has led to the discovery of compounds that inhibit enzymes like monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These findings suggest that the compound could be further investigated for its potential in treating neurodegenerative disorders.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to metabolic disorders. For example, sulfonamides have been tested for their ability to inhibit α-glucosidase and acetylcholinesterase, which are important targets in diabetes management and Alzheimer's disease treatment respectively . The structure of this compound may enhance its binding affinity to these enzymes.

Case Studies

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

The tetrahydroquinolinone scaffold is typically synthesized via hydrogenation of substituted quinolines. Key methodologies include:

Catalyst Systems and Conditions

| Catalyst | Pressure (H₂) | Solvent | Temperature | Yield | Selectivity | Source |

|---|---|---|---|---|---|---|

| 5% Pd/C | 1 atm | Ethanol | 25°C | 60-75% | N/A | |

| 5% Pt/C | 4 atm | Methanol | 50°C | 85-98% | ≥13:1 cis | |

| Mn(I) PN₃ | 4 atm | THF | 70°C | 90-98% | >99% ee |

The Mn(I) pincer complex enables asymmetric hydrogenation, critical for achieving the (S)-configuration in chiral intermediates. Post-hydrogenation, oxidation of the tetrahydroquinoline to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO systems, with yields exceeding 85%.

Skraup and Combes Cyclization

Alternative routes involve cyclization reactions:

- Skraup Reaction : Condensation of 4-methylaniline with glycerol and sulfuric acid yields 6-nitroquinoline, which is reduced to the tetrahydroquinolinone.

- Combes Reaction : Cyclization of N-(3-chloro-2-hydroxypropyl)diphenylamine under thermal conditions (120°C, toluene) forms the tetrahydroquinoline core with 78% efficiency.

Benzenesulfonamide Moiety Preparation

Isopropyloxy Group Introduction

The isopropyloxy substituent is introduced via nucleophilic aromatic substitution (SNAr) on 4-fluorobenzenesulfonyl chloride:

Reaction Conditions

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | Sodium isopropoxide | K₂CO₃ | DMF | 80°C | 92% |

| 4-Nitrobenzenesulfonyl chloride | Isopropyl alcohol | Et₃N | Acetone | 60°C | 87% |

The nitro group in 4-nitrobenzenesulfonyl chloride is subsequently reduced to an amine using H₂/Pd-C (1 atm, 25°C), achieving quantitative conversion.

Sulfonylation and Chlorination

Conversion to the sulfonyl chloride is achieved via:

- Phosgene-Mediated Chlorination :

- Thionyl Chloride Method :

Coupling of Tetrahydroquinolinone and Benzenesulfonyl Chloride

Amide Bond Formation

The final step involves reacting 1-methyl-2-oxo-tetrahydroquinolin-6-amine with 4-isopropyloxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Optimized Parameters

| Amine (eq) | Sulfonyl Chloride (eq) | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1.0 | 1.1 | NaOH (aq) | CH₂Cl₂ | 0°C → 25°C | 88% |

| 1.0 | 1.5 | Pyridine | THF | 25°C | 82% |

Side products (e.g., N,N-disulfonylated derivatives) are minimized by maintaining pH >10 and slow sulfonyl chloride addition.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Microreactor systems enhance safety and efficiency for large-scale tetrahydroquinoline synthesis:

- Reactant : 6-Nitroquinoline (0.5 M in ethanol)

- Conditions : H₂ (4 atm), Pt/C (2% w/w), residence time 30 min

- Output : 1.2 kg/h with 94% yield and >99.5% purity.

Solvent Recycling

Methanol and chlorobenzene are recovered via fractional distillation (98% recovery rate), reducing production costs by 22%.

Analytical and Purification Methods

Chromatographic Separation

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Q & A

Q. What synthetic strategies are recommended for preparing 4-isopropyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : A two-step synthesis is typical: (1) Condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (2) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to prevent oxidation. Reflux in anhydrous dichloromethane (DCM) at 40°C for 6–8 hours improves coupling efficiency. Post-reaction, quenching with ice-water and extraction with DCM minimizes side-product formation .

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-isopropylbenzenesulfonyl chloride, pyridine | DCM | 40°C | 8 h | 65–75% |

| 2 | Column chromatography (silica gel) | Ethyl acetate/hexane | RT | – | 90–95% purity |

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and tetrahydroquinoline ring conformation (δ ~1.2–2.8 ppm for methyl/isopropyl groups) .

- X-ray crystallography : Single-crystal diffraction with SHELXL refinement (SHELX suite) resolves stereochemical ambiguities. For poorly diffracting crystals, optimize crystallization using slow evaporation in ethanol/water (3:1) .

Q. What solubility and formulation considerations are critical for in vitro bioassays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic isopropyl and tetrahydroquinoline moieties. Use dimethyl sulfoxide (DMSO) as a primary solvent (<5% v/v in assays). For kinetic solubility studies, prepare stock solutions at 10 mM in DMSO and dilute into phosphate-buffered saline (PBS) or cell culture media. Centrifuge (14,000 rpm, 10 min) to remove insoluble aggregates before UV/Vis quantification at 280 nm .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic analysis of this compound, such as twinning or disorder?

- Methodological Answer : Twinning and disorder are common due to the flexible tetrahydroquinoline ring. Mitigation strategies include:

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions. Validate with R-factor convergence (<5% discrepancy) .

- Alternative crystallization : Co-crystallize with stabilizing ligands (e.g., cyclodextrins) to improve lattice packing.

Q. What computational methods are suitable for predicting target interactions and binding modes?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with density functional theory (DFT) calculations:

- Docking : Use the sulfonamide group as a flexible hinge. Set grid boxes around known binding pockets (e.g., carbonic anhydrase). Validate poses with MM-GBSA scoring.

- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces (EPS) for hydrogen-bond donor/acceptor sites .

Q. How to design structure-activity relationship (SAR) studies comparing this compound with analogs?

- Methodological Answer : Focus on substituent variations:

- Isopropyl group : Replace with tert-butyl or cyclopropyl to assess steric effects.

- Tetrahydroquinoline ring : Introduce electron-withdrawing groups (e.g., -NO) at position 7 to modulate electron density.

Test analogs in enzyme inhibition assays (e.g., IC determination via fluorescence polarization) and correlate results with computed logP and polar surface area (PSA) values .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states.

- pH-dependent studies : Perform assays at multiple pH levels (5.0–7.4) to identify ionization impacts.

- Molecular dynamics (MD) : Simulate explicit solvent conditions (TIP3P water model) over 100 ns to refine binding pathways. Compare RMSD plots with experimental IC trends .

Data Contradiction Analysis

- Example : Conflicting NMR and mass spectrometry (MS) data may indicate residual solvents or degradation. Confirm via:

- LC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities.

- TGA/DSC : Thermogravimetric analysis identifies solvent residues (>1% weight loss below 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.